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Compound of Interest

Compound Name: 2-Acetamidobiphenyl

CAS No.: 2113-47-5

Cat. No.: B1664454

Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Acetamidobiphenyl (also known as N-(2-phenylphenyl)acetamide). Designed for researchers,

scientists, and professionals in drug development, this document delves into the interpretation

of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

offering insights into the structural elucidation of this biphenyl derivative.

Introduction
2-Acetamidobiphenyl belongs to the class of biphenyls, which are of significant interest in

medicinal chemistry and materials science due to their unique structural and electronic

properties.[1] The acetamido group introduces a key functional moiety that can influence the

molecule's conformation and potential biological activity. Accurate spectroscopic analysis is

paramount for confirming the identity, purity, and structure of 2-Acetamidobiphenyl in various

research and development stages. This guide will walk through the expected spectroscopic

signatures of this molecule, providing a foundational understanding for its characterization.
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A clear understanding of the molecular structure of 2-Acetamidobiphenyl is fundamental to

interpreting its spectroscopic data. The molecule consists of two phenyl rings linked by a single

bond, with an acetamido group substituted at the 2-position of one of the rings.

Molecular Formula: C₁₄H₁₃NO[1]

IUPAC Name: N-(2-phenylphenyl)acetamide[1]

CAS Number: 2113-47-5[1]

Caption: Molecular Structure of 2-Acetamidobiphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. Below is a predicted analysis of the ¹H and ¹³C NMR spectra of 2-
Acetamidobiphenyl.

¹H NMR Spectroscopy
The proton NMR spectrum of 2-Acetamidobiphenyl is expected to show distinct signals for

the aromatic protons, the amide proton, and the methyl protons of the acetyl group. The

aromatic region will be complex due to the presence of two phenyl rings and their through-

space interactions.

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity Integration

CH₃ (acetyl) ~ 2.0 Singlet 3H

Aromatic Protons 7.0 - 8.0 Multiplet 9H

NH (amide) 7.5 - 8.5 Broad Singlet 1H

Predicted ¹H NMR Data for 2-Acetamidobiphenyl

Interpretation:
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Methyl Protons: A sharp singlet integrating to three protons is expected around 2.0 ppm,

characteristic of the methyl group of the acetamido moiety.

Aromatic Protons: A complex multiplet integrating to nine protons is anticipated in the range

of 7.0-8.0 ppm. The protons on the two phenyl rings will exhibit different chemical shifts due

to the electronic effects of the acetamido group and the steric hindrance between the rings,

which may lead to restricted rotation.

Amide Proton: A broad singlet, integrating to one proton, is expected in the downfield region

(7.5-8.5 ppm). The chemical shift of this proton can be highly dependent on the solvent and

concentration.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the number of unique carbon environments

in the molecule. Due to the lack of symmetry, 14 distinct signals are expected.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

CH₃ (acetyl) 20 - 30

Aromatic CH 120 - 140

Aromatic C (quaternary) 130 - 150

C=O (amide) 168 - 172

Predicted ¹³C NMR Data for 2-Acetamidobiphenyl

Interpretation:

Methyl Carbon: A signal in the aliphatic region (20-30 ppm) corresponds to the methyl carbon

of the acetyl group.

Aromatic Carbons: A series of signals in the range of 120-150 ppm will be observed for the

twelve aromatic carbons. The quaternary carbons (those at the ring junction and the one

bearing the acetamido group) will typically have lower intensities.
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Amide Carbonyl Carbon: The carbonyl carbon of the amide group is expected to appear in

the downfield region, typically between 168 and 172 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-Acetamidobiphenyl is expected to show characteristic absorption bands for the

N-H bond, the C=O bond of the amide, and the aromatic C-H and C=C bonds. The spectrum is

typically acquired using a KBr wafer technique.[1]

Wavenumber (cm⁻¹) Vibration Type Functional Group

3300 - 3100 N-H stretch Amide

3100 - 3000 C-H stretch Aromatic

1680 - 1640 C=O stretch Amide (Amide I band)

1600 - 1450 C=C stretch Aromatic

1550 - 1510 N-H bend Amide (Amide II band)

770 - 730 C-H out-of-plane bend ortho-disubstituted benzene

770 - 730 and 710 - 690 C-H out-of-plane bend Monosubstituted benzene

Predicted IR Absorption Bands for 2-Acetamidobiphenyl

Interpretation:

N-H Stretching: A moderate to strong absorption band in the region of 3300-3100 cm⁻¹ is

characteristic of the N-H stretching vibration of the secondary amide.

C=O Stretching (Amide I): A strong, sharp absorption band between 1680 and 1640 cm⁻¹ is

a hallmark of the amide carbonyl group.

N-H Bending (Amide II): This band, appearing around 1550-1510 cm⁻¹, arises from the

coupling of the N-H in-plane bending and C-N stretching vibrations.
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Aromatic Vibrations: Multiple bands in the 1600-1450 cm⁻¹ region correspond to C=C

stretching vibrations within the phenyl rings. The C-H out-of-plane bending vibrations below

800 cm⁻¹ can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2-Acetamidobiphenyl, Electron Ionization (EI) followed by mass analysis is

a common technique.

Molecular Ion Peak (M⁺): The molecular weight of 2-Acetamidobiphenyl is 211.26 g/mol .[1]

Therefore, the molecular ion peak (M⁺) is expected at an m/z of 211.

Key Fragmentation Patterns:

The fragmentation of 2-Acetamidobiphenyl is expected to proceed through several

characteristic pathways:

Loss of ketene: A common fragmentation for N-aryl acetamides is the loss of a neutral

ketene molecule (CH₂=C=O, 42 Da) from the molecular ion to give a fragment at m/z 169.

This fragment corresponds to the 2-aminobiphenyl radical cation.

Formation of the biphenyl cation: Cleavage of the C-N bond can lead to the formation of a

biphenyl cation at m/z 154.

Formation of an acylium ion: Cleavage of the N-acetyl bond can result in the formation of an

acylium ion (CH₃CO⁺) at m/z 43.

m/z Proposed Fragment

211 [M]⁺ (Molecular Ion)

169 [M - CH₂CO]⁺

154 [C₁₂H₁₀]⁺

43 [CH₃CO]⁺
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Predicted Mass Spectrometry Fragmentation for 2-Acetamidobiphenyl

Molecular Ion (m/z 211)

[M - CH₂CO]⁺ (m/z 169)

Loss of ketene

Biphenyl Cation (m/z 154)

C-N cleavage

Acylium Ion (m/z 43)

N-acetyl cleavage

Click to download full resolution via product page

Caption: Predicted Mass Spectrometry Fragmentation of 2-Acetamidobiphenyl

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 2-
Acetamidobiphenyl. Instrument parameters should be optimized for the specific equipment

used.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Acetamidobiphenyl in about 0.7

mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

Process the data with appropriate window functions and perform phase and baseline

corrections.
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Integrate the signals and reference the spectrum to the residual solvent peak or an

internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200

ppm).

Use a sufficient number of scans and a suitable relaxation delay to ensure quantitative

detection of all carbon signals, including quaternary carbons.

Process and reference the spectrum similarly to the ¹H NMR spectrum.

IR Spectroscopy
Sample Preparation (KBr Pellet):

Grind a small amount (1-2 mg) of 2-Acetamidobiphenyl with approximately 100 mg of dry

potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Press the powder into a transparent pellet using a hydraulic press.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the

range of 4000-400 cm⁻¹.

Perform a background subtraction.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of 2-Acetamidobiphenyl in a volatile

organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a suitable inlet

system (e.g., direct infusion or gas chromatography).
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Data Acquisition (Electron Ionization - EI):

Ionize the sample using a standard electron energy (typically 70 eV).

Scan a mass range appropriate for the expected molecular weight and fragments (e.g.,

m/z 40-300).

Acquire a sufficient number of scans to obtain a representative mass spectrum.

Caption: General Workflow for Spectroscopic Analysis

Safety and Handling
2-Acetamidobiphenyl should be handled in a well-ventilated area, and appropriate personal

protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed

safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion
The spectroscopic data of 2-Acetamidobiphenyl provides a detailed fingerprint of its

molecular structure. By combining the information from NMR, IR, and MS, researchers can

confidently identify and characterize this compound. This guide serves as a valuable resource

for understanding the key spectroscopic features of 2-Acetamidobiphenyl and applying this

knowledge in a laboratory setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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